Cas no 325694-71-1 (1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine)

1-(4-Methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine is a specialized sulfonamide derivative featuring a piperazine core functionalized with a 4-methoxy-3-nitrobenzenesulfonyl group and a trans-cinnamyl substituent. This compound exhibits potential utility in medicinal chemistry and organic synthesis due to its structurally diverse motifs, including an electron-rich aromatic system, a sulfonamide linkage, and an unsaturated side chain. The nitro and methoxy groups enhance reactivity for further functionalization, while the conjugated alkene may participate in cycloaddition or cross-coupling reactions. Its well-defined stereochemistry (E-configuration) and modular design make it a valuable intermediate for developing pharmacologically active molecules or as a scaffold in heterocyclic chemistry.
1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine structure
325694-71-1 structure
Product Name:1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine
CAS No:325694-71-1
MF:C20H23N3O5S
MW:417.47872376442
CID:6151147
PubChem ID:5347752
Update Time:2025-10-23

1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine
    • AB00711225-01
    • SR-01000443717-1
    • 325694-71-1
    • AKOS000807034
    • 1-(4-METHOXY-3-NITROBENZENESULFONYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE
    • BIM-0044375.P001
    • 1-cinnamyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine
    • SR-01000443717
    • F0733-0006
    • 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
    • Z45543399
    • Inchi: 1S/C20H23N3O5S/c1-28-20-10-9-18(16-19(20)23(24)25)29(26,27)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10,16H,11-15H2,1H3/b8-5+
    • InChI Key: NJAQBVVHGHMHCO-VMPITWQZSA-N
    • SMILES: S(C1C=CC(=C(C=1)[N+](=O)[O-])OC)(N1CCN(C/C=C/C2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 417.13584202g/mol
  • Monoisotopic Mass: 417.13584202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 659
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 104Ų

1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine Pricemore >>

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Additional information on 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine

1-(4-Methoxy-3-Nitrobenzenesulfonyl)-4-(2E)-3-Phenylprop-2-en-1-ylpiperazine: A Comprehensive Overview

The compound 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine, identified by the CAS number 325694-71-1, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities and structural versatility. The molecule incorporates a piperazine ring, a 4-methoxy-3-nitrobenzenesulfonyl group, and a (2E)-3-phenylpropenyl substituent, each contributing uniquely to its chemical properties and functional applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging sophisticated methodologies such as Suzuki coupling and nucleophilic aromatic substitution. These techniques not only enhance the efficiency of synthesis but also allow for fine-tuning of the molecule's structural features to optimize its desired properties. The integration of a nitro group at the meta position of the benzenesulfonyl moiety introduces electronic effects that can significantly influence the compound's reactivity and stability. Similarly, the presence of a methoxy group at the para position contributes to steric and electronic modulation, further enhancing its versatility in chemical reactions.

The (2E)-3-phenylpropenyl substituent attached to the piperazine ring introduces conjugation effects, which are critical in determining the molecule's optical properties and redox behavior. This feature makes it particularly interesting for applications in materials science, such as in the development of novel semiconducting materials or advanced optical sensors. Recent studies have demonstrated that this compound exhibits promising photoluminescent properties under UV irradiation, suggesting its potential use in optoelectronic devices.

In the field of pharmacology, this compound has garnered attention due to its potential as a lead molecule in drug discovery. The piperazine ring is known for its ability to form hydrogen bonds, which is a key factor in drug-receptor interactions. The combination of this feature with the electron-withdrawing nitro group and electron-donating methoxy group creates a unique balance of hydrophilic and hydrophobic characteristics, making it an ideal candidate for targeting specific biological pathways. Preclinical studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, warranting further investigation into its therapeutic potential.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on evaluating its biodegradability under various environmental conditions, with findings suggesting that it undergoes rapid hydrolysis in aqueous environments. This characteristic is particularly relevant for industries involved in chemical manufacturing, as it highlights the importance of implementing sustainable practices to minimize environmental footprint.

In conclusion, 1-(4-methoxy-3-nitrobenzenesulfonyl)-4-(2E)-3-phenylprop-2-en-1-ylpiperazine represents a multifaceted compound with extensive applications across diverse scientific domains. Its intricate structure not only offers opportunities for innovative chemical synthesis but also opens avenues for groundbreaking discoveries in pharmacology and materials science. As research continues to unravel its full potential, this compound stands poised to make significant contributions to both academic and industrial advancements.

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